![molecular formula C19H26O2 B12440936 2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabidivarin, also known as cannabidivarol, is a non-psychoactive cannabinoid found in the Cannabis plant. It is one of over 100 cannabinoids identified from Cannabis sativa and Cannabis indica. Cannabidivarin is structurally similar to cannabidiol, with the primary difference being the presence of a propyl side chain instead of a pentyl side chain. This compound has gained attention due to its potential therapeutic effects, particularly in the treatment of epilepsy and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabidivarin can be synthesized through various chemical routes. One common method involves the cyclization of olivetol with divarinolic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of cannabidivarin often involves the extraction and purification from Cannabis plants. Advanced techniques such as supercritical CO2 extraction are employed to isolate cannabidivarin from the plant material. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Cannabidivarin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cannabidivarin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of cannabidivarin can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of cannabidivarin, and halogenated compounds. These products are often used in further chemical synthesis and research .
Scientific Research Applications
Cannabidivarin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various cannabinoid derivatives.
Biology: Studies have shown that cannabidivarin can modulate the activity of ion channels and receptors, making it a valuable tool in neurobiological research.
Medicine: Cannabidivarin has demonstrated anticonvulsant properties and is being investigated for its potential in treating epilepsy, autism spectrum disorders, and other neurological conditions.
Industry: The compound is used in the development of cannabinoid-based pharmaceuticals and therapeutic products
Mechanism of Action
Cannabidivarin exerts its effects primarily through the modulation of ion channels and receptors. It has been shown to activate and then desensitize transient receptor potential cation channel subfamily V member 1 (TRPV1), as well as TRPV2 and TRPA1 channels. This desensitization reduces neuronal hyperexcitability, which contributes to its anticonvulsant activity. Additionally, cannabidivarin inhibits the activity of diacylglycerol lipase-α, an enzyme involved in the synthesis of the endocannabinoid 2-arachidonoylglycerol .
Comparison with Similar Compounds
Cannabidiol (CBD): Both compounds are non-psychoactive and have similar therapeutic effects, but cannabidivarin has a propyl side chain, whereas cannabidiol has a pentyl side chain.
Tetrahydrocannabivarin (THCV): THCV is psychoactive and has a different mechanism of action compared to cannabidivarin.
Cannabigerol (CBG): CBG is a precursor to other cannabinoids and has different pharmacological properties .
Uniqueness: Cannabidivarin’s unique structure and its ability to modulate ion channels without significant psychoactive effects make it a promising candidate for therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders .
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m1/s1 |
InChI Key |
REOZWEGFPHTFEI-CVEARBPZSA-N |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1)O)[C@H]2C=C(CC[C@@H]2C(=C)C)C)O |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B12440858.png)
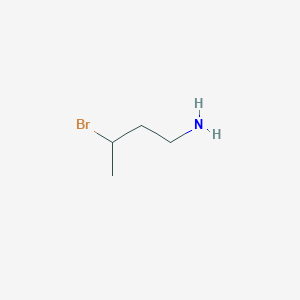
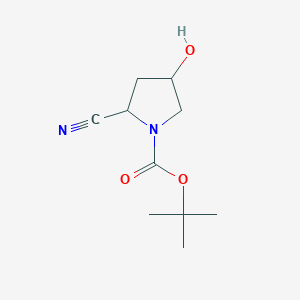
![[2-(3-Bromophenoxy)ethyl]hydrazine](/img/structure/B12440889.png)
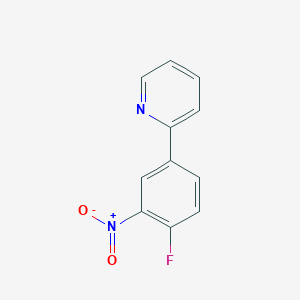


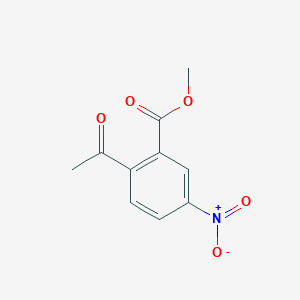
![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
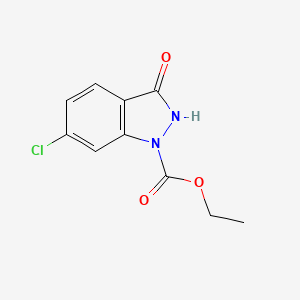
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)

